4-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one
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Overview
Description
4-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrrolidinone ring and an oxadiazole moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Pyrrolidinone Ring: The pyrrolidinone ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidinone precursor reacts with the oxadiazole intermediate.
Phenethyl Group Introduction: The phenethyl group can be attached through a Friedel-Crafts alkylation reaction, using phenethyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one would depend on its specific biological target. Generally, oxadiazole derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenethyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
- 1-Phenethyl-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
Uniqueness
The uniqueness of 4-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. Comparing its properties with similar compounds can provide insights into structure-activity relationships and guide the design of new derivatives with improved properties.
Properties
IUPAC Name |
4-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15-6-5-9-17(12-15)21-22-20(23-26-21)18-13-19(25)24(14-18)11-10-16-7-3-2-4-8-16/h2-9,12,18H,10-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUUDRNVMCKVOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)C3CC(=O)N(C3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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